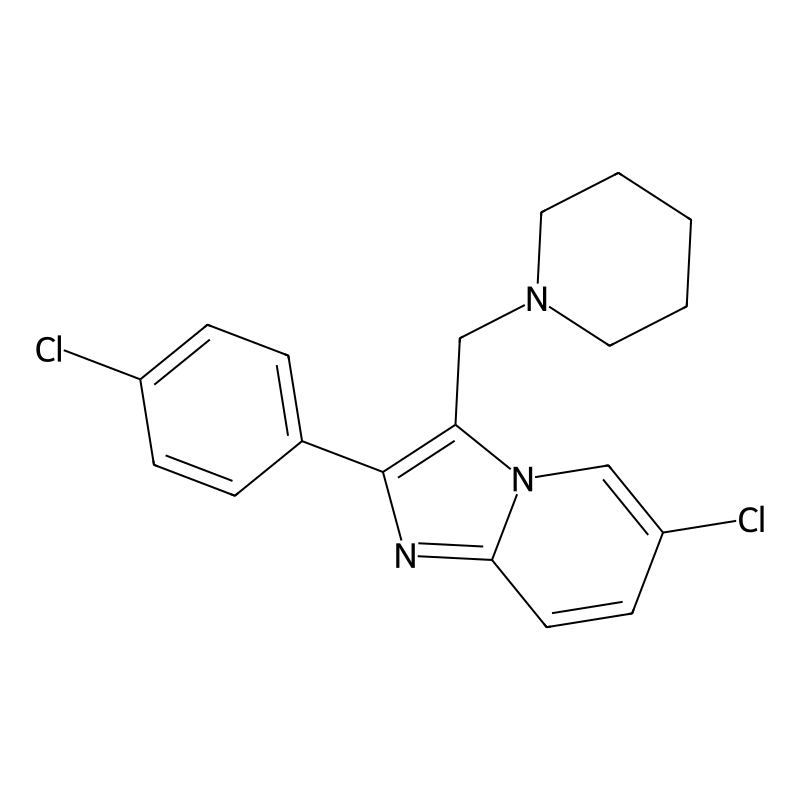

6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is a synthetic compound characterized by its unique imidazopyridine structure. This compound features a chloro substituent at the 6-position and a piperidinomethyl group at the 3-position, making it of interest in pharmaceutical research. Its molecular formula is with a molecular weight of approximately 378.32 g/mol. The compound's structure includes a fused imidazo and pyridine ring, contributing to its biological activity and potential therapeutic applications .

The chemical reactivity of 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine can be attributed to the presence of the imidazo and piperidine moieties. Typical reactions may include:

- Nucleophilic substitutions at the chloro positions, allowing for the introduction of various nucleophiles.

- Formation of derivatives through acylation or alkylation reactions involving the piperidine nitrogen.

- Rearrangements under specific conditions that can lead to different isomers or related compounds.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine exhibits significant biological activity, particularly in the field of neuropharmacology. It has been studied for its potential as an anxiolytic agent, similar to other compounds in its class. The compound's interaction with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), suggests it may modulate anxiety-related behaviors .

Synthesis of 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions:

- Formation of the imidazo[1,2-a]pyridine core through cyclization reactions involving appropriate precursors.

- Chlorination at the 6-position using chlorinating agents.

- Introduction of the piperidinomethyl group via alkylation methods using piperidine derivatives.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

This compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for developing anxiolytic medications.

- Research: Used in studies investigating GABAergic mechanisms and other neuropharmacological pathways.

- Chemical Biology: Serves as a tool compound for probing biological systems due to its unique structure.

Interaction studies with 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine often focus on its binding affinity to various receptors:

- GABA Receptors: The compound may enhance GABAergic transmission, providing insights into its anxiolytic properties.

- Dopamine and Serotonin Receptors: Investigating interactions with these receptors could reveal additional therapeutic potentials.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Structure | Base structure without piperidinomethyl group |

| 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Structure | Methoxy group instead of chlorophenyl |

| 1-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid | N/A | Contains carboxylic acid functionality |

These compounds highlight variations in substituents that can significantly influence biological activity and therapeutic potential. The unique combination of chloro and piperidinomethyl groups in 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine distinguishes it from others, potentially enhancing its efficacy as a therapeutic agent.